
3-(1,3-Dioxan-2-YL)-2'-propionaphthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(1,3-Dioxan-2-YL)-2'-propionaphthone is not directly mentioned in the provided papers. However, the papers discuss related compounds and their properties, which may offer insights into the behavior of similar organic molecules. The first paper examines the phase behavior and crystal structure of synthetic precursors to chiral drugs, specifically propranolol and pindolol, which are related to the compound of interest . The second paper discusses the synthesis of a novel series of compounds with anti-inflammatory and analgesic properties, which are structurally related to 3-(1,3-Dioxan-2-YL)-2'-propionaphthone .
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific acid derivatives with aryl acid hydrazides in the presence of phosphorus oxychloride, as described in the second paper . This method could potentially be adapted for the synthesis of 3-(1,3-Dioxan-2-YL)-2'-propionaphthone by choosing appropriate starting materials and reaction conditions that would lead to the formation of the dioxane ring and the propionaphthone moiety.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(1,3-Dioxan-2-YL)-2'-propionaphthone has been supported by various spectroscopic methods such as IR, NMR, and MS, along with elemental analysis . These techniques could be employed to determine the molecular structure of 3-(1,3-Dioxan-2-YL)-2'-propionaphthone, ensuring the correct formation of the compound and identifying its structural features.
Chemical Reactions Analysis
While the provided papers do not discuss the chemical reactions of 3-(1,3-Dioxan-2-YL)-2'-propionaphthone specifically, they do provide insights into the reactivity of structurally related compounds. For instance, the first paper mentions that the compounds studied can form specific crystal packing patterns influenced by their molecular structure . This suggests that 3-(1,3-Dioxan-2-YL)-2'-propionaphthone may also exhibit unique reactivity based on its molecular arrangement.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(1,3-Dioxan-2-YL)-2'-propionaphthone, such as their phase behavior, crystal structure, and biological activities, have been characterized . These properties are crucial for understanding the potential applications of the compound in pharmaceutical contexts. The anti-inflammatory and analgesic activities of the compounds in the second paper suggest that 3-(1,3-Dioxan-2-YL)-2'-propionaphthone could also be evaluated for similar biological properties .
Applications De Recherche Scientifique
Enantioselective Syntheses
- Enantioselective Carbon-Hydrogen Insertion Reactions : 1,3-Dioxan-5-yl diazoacetates, closely related to 3-(1,3-Dioxan-2-YL)-2'-propionaphthone, are used in highly diastereoselective and enantioselective carbon-hydrogen insertion reactions. These reactions produce precursors to 2-deoxyribono-1,4-lactone and 2-deoxyxylono-1,4-lactone with high enantioselectivity, demonstrating the compound's utility in asymmetric synthesis (Doyle et al., 1999).
Catalysis and Condensation Reactions
- Heterogeneously Catalysed Condensations : The acid-catalysed condensation of glycerol with various aldehydes and ketones, including 1,3-dioxan derivatives, was investigated for synthesizing novel platform chemicals. These 1,3-dioxan derivatives, like 3-(1,3-Dioxan-2-YL)-2'-propionaphthone, have potential applications as precursors for 1,3-propanediol derivatives (Deutsch et al., 2007).
Synthesis and Structural Studies
- Lactonization of 1,3-Dioxan Derivatives : Research on the lactonization of tert-butyl 2-(1,3-dioxan-2-yl)benzoates has provided efficient methods for preparing isobenzofuran-1(3H)-ones. This showcases the versatility of 1,3-dioxan derivatives in synthesizing complex organic molecules (Kobayashi & Kuroda, 2014).
Polymerization and Material Science
- Homopolymerization to Poly(Trimethylene Carbonate) : 1,3-Dioxan-2-one, similar in structure to 3-(1,3-Dioxan-2-YL)-2'-propionaphthone, can be polymerized into poly(trimethylene carbonate), a material with applications in biodegradable polymers and biomaterials (Albertson & Sjöling, 1992).
Chemistry of Protecting Groups
- Protecting and Activating Group for Amine Synthesis : The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a versatile protecting and activating group for amines, illustrating the utility of 1,3-dioxan derivatives in synthetic organic chemistry (Sakamoto et al., 2006).
Surfactants and Surface Chemistry
- Synthesis and Surface Properties of Anionic Surfactants : Diastereomerically pure cis- and trans-2,5-Disubstituted-1,3-dioxanes, related to 3-(1,3-Dioxan-2-YL)-2'-propionaphthone, have been synthesized and studied for their surface properties and potential as chemodegradable anionic surfactants (Piasecki et al., 1997).
Propriétés
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c18-16(8-9-17-19-10-3-11-20-17)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12,17H,3,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXBVFCIYISFQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646031 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxan-2-YL)-2'-propionaphthone | |
CAS RN |
898756-35-9 |
Source


|
| Record name | 3-(1,3-Dioxan-2-yl)-1-(2-naphthalenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(naphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

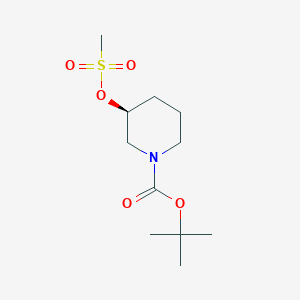
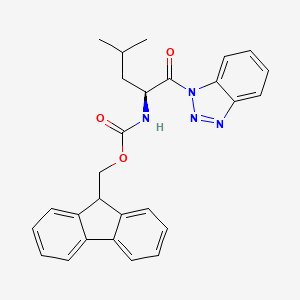
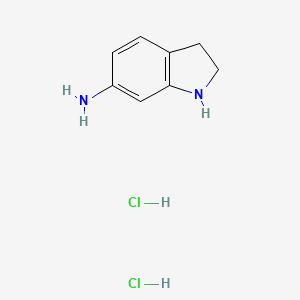

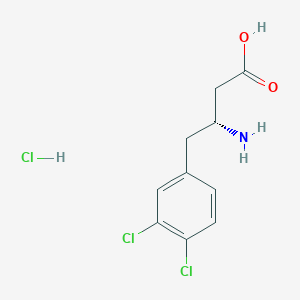

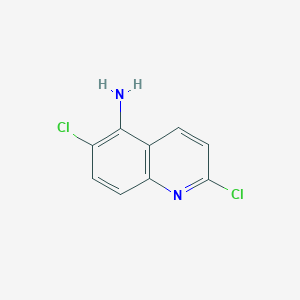

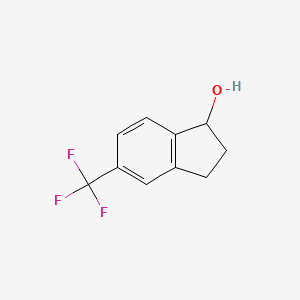
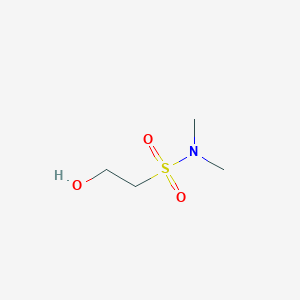

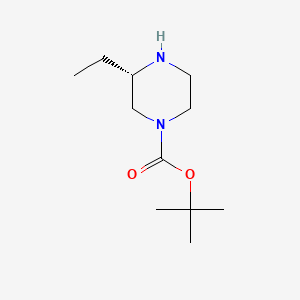
![4-{[2-(Hydroxymethyl)phenyl]dimethylsilyl}benzonitrile](/img/structure/B1326301.png)
![Ethyl 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1326303.png)